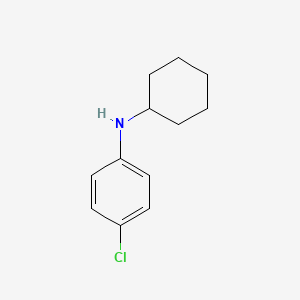
4-chloro-N-cyclohexylaniline
Overview
Description
4-chloro-N-cyclohexylaniline is an organic compound with the chemical formula C12H16ClN. It is a white crystalline solid with a distinct amine odor. This compound is relatively stable under normal conditions and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro-N-cyclohexylaniline can be synthesized through several methods. One common method involves the reaction of 1-chloro-4-iodobenzene with cyclohexylamine . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclohexylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into other amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different chlorinated aromatic compounds, while substitution reactions can produce a variety of substituted anilines .
Scientific Research Applications
4-chloro-N-cyclohexylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclohexylaniline involves its interaction with specific molecular targets. The compound can undergo biochemical transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: An organochlorine compound with similar chemical properties but different applications.
2,4,6-Trichloroaniline: Another chlorinated aniline derivative with distinct chemical behavior and uses.
Uniqueness
4-chloro-N-cyclohexylaniline is unique due to its cyclohexyl group, which imparts specific chemical and physical properties. This makes it suitable for applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-chloro-N-cyclohexylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVYZWBTCVCAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460884 | |
| Record name | (4-Chlorophenyl)cyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56506-61-7 | |
| Record name | 4-Chloro-N-cyclohexylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56506-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)cyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Proline, 1-[2-(acetyloxy)benzoyl]-](/img/structure/B1624703.png)
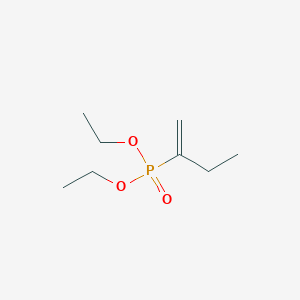
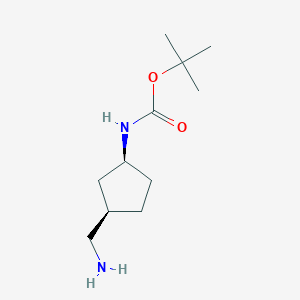
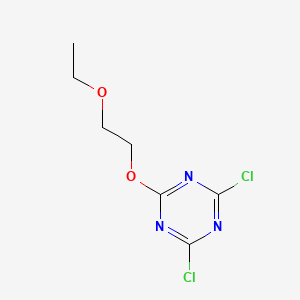
![1H-Pyrrolo[2,3-b]pyridine, 1-[2-(4-morpholinyl)ethyl]-](/img/structure/B1624710.png)

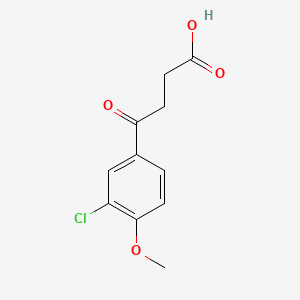

![6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy-](/img/structure/B1624716.png)
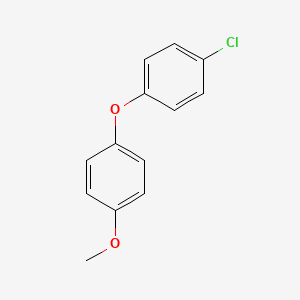
![(2E,5E)-3-benzyl-2-(4-methoxyphenylimino)-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiazolidin-4-one](/img/structure/B1624720.png)
![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid](/img/structure/B1624721.png)
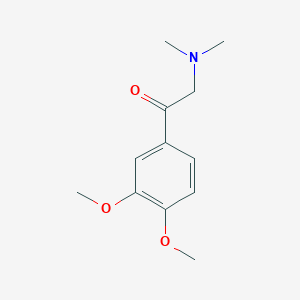
![6-(3-(5-Fluoro-6-methylpyridin-2-yl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1624725.png)
